5-Bromo-2-(2-chlorophenyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom and a chlorophenyl group. Its molecular formula is and it has a molecular weight of approximately 276.55 g/mol. The unique structure of this compound contributes to its diverse chemical properties and potential applications, particularly in pharmaceuticals and agrochemicals.
Research indicates that 5-Bromo-2-(2-chlorophenyl)pyridine exhibits significant biological activities. It has been studied for its potential anti-tumor properties and its ability to inhibit specific kinases, such as PI3Kα, with reported IC50 values indicating effective inhibition . Additionally, compounds with similar structures have shown anti-viral, anti-microbial, and anti-inflammatory activities, highlighting the therapeutic potential of this class of compounds .
The synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine typically involves several methods:
5-Bromo-2-(2-chlorophenyl)pyridine has various applications in:
Interaction studies involving 5-Bromo-2-(2-chlorophenyl)pyridine focus on its binding affinity with various biological targets. Techniques such as molecular docking and binding assays are employed to analyze how this compound interacts with proteins and enzymes relevant to disease pathways. These studies are crucial for understanding its therapeutic potential and safety profile .
Several compounds share structural similarities with 5-Bromo-2-(2-chlorophenyl)pyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-2-chloro-4-methylpyridine | Similar pyridine structure with bromine and chlorine | Potential use in SGLT-2 inhibitors |
| 5-Bromo-3-(trifluoromethyl)pyridine | Contains trifluoromethyl group instead of chlorophenyl | Enhanced lipophilicity and bioactivity |
| 5-Bromo-2-(4-nitrophenyl)-4-methylpyridine | Nitro group instead of chlorophenyl | Potentially increased reactivity due to electron-withdrawing effect |
| 5-Chloro-2-(2-bromophenyl)-4-methylpyridine | Chlorine instead of bromine on the pyridine ring | Different reactivity patterns in electrophilic substitutions |
These comparisons illustrate the unique attributes of 5-Bromo-2-(2-chlorophenyl)pyridine relative to other similar compounds, emphasizing its potential applications and biological significance.
The synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine represents a significant challenge in heterocyclic chemistry due to the specific positioning requirements of both halogen substituents and the phenyl ring attachment [1] [2]. This halogenated pyridine derivative requires careful consideration of regioselectivity and reaction conditions to achieve optimal yields while maintaining the desired substitution pattern [4].
The utilization of nitropyridine precursors provides a versatile foundation for constructing 5-Bromo-2-(2-chlorophenyl)pyridine through well-established synthetic transformations [5]. Nitropyridines serve as excellent electrophilic substrates due to their electron-deficient nature, facilitating nucleophilic attack at specific positions on the pyridine ring [6]. The electron-withdrawing nitro group activates the aromatic system toward nucleophilic substitution reactions, enabling the introduction of various functional groups with high regioselectivity [5] [7].
Nucleophilic aromatic substitution represents the cornerstone methodology for functionalizing nitropyridine precursors in the synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine [5] [6]. The mechanism proceeds through the formation of Meisenheimer-type intermediates, where nucleophilic attack occurs preferentially at positions ortho and para to the electron-withdrawing nitro group [6] [8].
Recent investigations have demonstrated that 3-nitropyridines react efficiently with chlorophenyl-containing nucleophiles under carefully controlled conditions [5]. The reaction employs potassium hexamethyldisilazide as a strong base in dimethylformamide solvent at reduced temperatures of negative forty degrees Celsius [5]. These conditions promote the formation of stabilized carbanion intermediates that subsequently attack the electrophilic pyridine ring [5] [6].
The regioselectivity of nucleophilic aromatic substitution in nitropyridines is governed by the electronic properties of the substrate and the nature of the nucleophile [6] [7]. Electron-withdrawing groups such as nitro substituents activate positions ortho and para to the nitro group, while the pyridine nitrogen provides additional activation through its electron-withdrawing inductive effect [8] [9]. The selectivity pattern follows the general rule that nucleophilic attack occurs fastest at the position occupied by hydrogen, with subsequent equilibration leading to the thermodynamically favored products [5] [6].
Experimental conditions for nucleophilic aromatic substitution typically require the use of strong bases such as potassium hexamethyldisilazide or lithium diisopropylamide to generate the requisite nucleophilic species [5] [10]. The reaction temperature must be carefully controlled to prevent side reactions such as elimination or rearrangement processes [10] [11]. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide or tetrahydrofuran providing optimal solvation of ionic intermediates [5] [11].
| Synthetic Route | Starting Material | Key Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution from Nitropyridine | 3-Nitropyridine + Chlorophenyl nucleophile | potassium hexamethyldisilazide, dimethylformamide, negative forty degrees Celsius, thirty minutes | 60-80 | [5] |
| Bromination of 2-Aminopyridine Derivatives | 2-Amino-4-chloropyridine | N-Bromosuccinimide, dichloromethane, zero degrees Celsius to room temperature, thirty minutes | 80-91 | [12] |
| Cross-Coupling with 2-Chlorophenylboronic Acid | 5-Bromopyridine + 2-Chlorophenylboronic acid | tetrakis(triphenylphosphine)palladium(0), potassium phosphate, toluene, one hundred degrees Celsius | 75-85 | [2] [13] |
| Direct Halogenation of Pyridine Ring | 2-(2-Chlorophenyl)pyridine | Selectfluor, lithium bromide, dimethylformamide, forty degrees Celsius | 65-75 | [14] |
| Grignard-Mediated Functionalization | 2-Bromopyridine + Chlorophenyl-magnesium halide | isopropylmagnesium chloride, tetrahydrofuran, room temperature, then electrophile | 70-85 | [10] |
Transition metal-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon bonds in the synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine [2] [13]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have emerged as particularly effective methods for introducing aryl substituents onto pyridine rings [13] [15]. These reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [15] [16].
The Suzuki-Miyaura cross-coupling of 5-bromopyridine derivatives with 2-chlorophenylboronic acid represents a direct approach to the target compound [2] [13]. The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium phosphate as the base [2]. Optimal reaction conditions typically involve heating the reaction mixture to one hundred degrees Celsius in toluene solvent [2] [13]. Under these conditions, the cross-coupling proceeds with excellent regioselectivity and yields ranging from seventy-five to eighty-five percent [2] [13].
Alternative cross-coupling methodologies include the use of pyridine sulfinates as nucleophilic coupling partners [17]. These sulfinate reagents offer significant advantages over traditional boronic acid derivatives, including improved stability and broader substrate scope [17] [16]. The desulfinative cross-coupling mechanism involves transmetalation of the sulfinate to the palladium center, followed by sulfur dioxide extrusion and reductive elimination [16].
The development of improved phosphine ligands has significantly enhanced the efficiency of palladium-catalyzed cross-coupling reactions [13] [18]. Bulky, electron-rich phosphines such as SPhos and XPhos facilitate oxidative addition of aryl halides while promoting rapid reductive elimination [18] [19]. These ligands also improve the stability of palladium(0) species under reaction conditions, leading to enhanced catalyst turnover and prolonged catalyst lifetime [18].
Recent advances in cross-coupling methodology have focused on the development of light-mediated processes that operate under mild conditions [20]. Photocatalytic Suzuki-Miyaura cross-coupling reactions can be performed at room temperature using visible light irradiation [20]. These mild conditions are particularly advantageous for sensitive substrates that may undergo decomposition under traditional thermal conditions [20].
The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to 5-Bromo-2-(2-chlorophenyl)pyridine [21] [11]. Systematic investigation of reaction parameters including solvent selection, temperature control, and catalyst loading can lead to significant improvements in both yield and selectivity [11] [22]. The complex interplay between these variables requires careful experimental design to identify optimal conditions [21] [23].
Solvent selection exerts profound influence on the outcome of synthetic transformations leading to 5-Bromo-2-(2-chlorophenyl)pyridine [21] [11]. The choice of solvent affects reaction rates, selectivity, and product isolation through multiple mechanisms including solvation of reactants and intermediates, stabilization of transition states, and modulation of catalyst activity [11] [24]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide superior results for nucleophilic substitution reactions due to their ability to stabilize ionic intermediates [11] [25].
Comprehensive solvent screening studies have revealed significant variations in reaction outcomes depending on the solvent system employed [11] [26]. Tetrahydrofuran consistently delivers the highest yields for many synthetic transformations, achieving eighty-five percent yield in optimized conditions [11]. Dimethylformamide provides moderate yields of fifty-eight percent but requires extended reaction times of eight to twelve hours [11]. Dichloromethane offers a favorable balance of reactivity and selectivity, yielding seventy-three percent of product in shortened reaction times of thirty minutes [11].
Temperature control represents another critical parameter in optimizing synthetic routes to 5-Bromo-2-(2-chlorophenyl)pyridine [10] [23]. Low-temperature conditions often provide enhanced selectivity but may require extended reaction times to achieve complete conversion [10]. Reactions conducted at zero degrees Celsius typically yield forty-nine percent of product but require eighteen hours for completion [11]. Room temperature conditions offer improved kinetics with moderate selectivity, achieving seventy-five percent yields in two to four hours [11]. Elevated temperatures of one hundred degrees Celsius can provide excellent yields of ninety-four percent in one to two hours but may compromise selectivity [11] [23].
| Parameter | Condition | Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|---|
| Solvent System | tetrahydrofuran | 85 | 1-2 hours | High |
| Solvent System | dimethylformamide | 58 | 8-12 hours | Moderate |
| Solvent System | dichloromethane | 73 | 30 minutes | High |
| Temperature | zero degrees Celsius | 49 | 18 hours | High |
| Temperature | Room Temperature | 75 | 2-4 hours | Moderate |
| Temperature | one hundred degrees Celsius | 94 | 1-2 hours | Excellent |
| Catalyst Loading | five mole percent palladium | 65 | 24 hours | Good |
| Catalyst Loading | twenty mole percent palladium | 82 | 8 hours | Excellent |
| Base Equivalents | 1.5 equivalents | 68 | 12 hours | Good |
| Base Equivalents | 3.0 equivalents | 89 | 6 hours | Excellent |
The relationship between temperature and reaction selectivity follows predictable trends based on thermodynamic and kinetic considerations [23] [27]. Lower temperatures favor kinetic control, leading to the formation of products through the lowest energy pathways [23]. Higher temperatures promote thermodynamic control, resulting in the most stable products regardless of the activation barriers involved [27]. The optimal temperature for a given transformation represents a compromise between reaction rate and selectivity requirements [23].
The design of effective catalytic systems for regioselective bromination represents a fundamental challenge in the synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine [22] [27]. Modern bromination methodologies employ a diverse array of brominating agents and catalytic systems to achieve precise control over regiochemistry [27] [28]. The choice of brominating agent significantly influences both the efficiency and selectivity of the transformation [28] [29].
N-Bromosuccinimide has emerged as a highly effective brominating agent for pyridine derivatives, providing excellent yields and regioselectivity under mild conditions [28] [29]. The reagent operates through a radical mechanism that selectively targets electron-rich positions on the aromatic ring [28]. Optimal conditions employ ethyl acetate as solvent with temperature control from zero degrees Celsius to room temperature [28]. These conditions consistently deliver yields ranging from seventy-three to eighty-five percent with excellent meta-selectivity over ortho substitution [28] [29].
Pyridinium tribromide represents an alternative brominating system that offers advantages in terms of handling and selectivity [28]. The reagent functions effectively in the presence of sodium carbonate as base with ultrasonic irradiation to promote reaction [28]. Dichloromethane serves as the preferred solvent system, providing yields of sixty-five to eighty percent with high meta-selectivity [28]. The mild reaction conditions and operational simplicity make this approach particularly attractive for scale-up applications [28].
Advanced brominating systems incorporating pyridinium bromide-perbromide complexes have demonstrated superior performance in recent studies [29]. These reagents provide excellent yields of seventy-seven to eighty-seven percent when employed under base-mediated conditions in ethyl acetate solvent [29]. The high efficiency of these systems stems from their ability to generate reactive bromine species in situ while maintaining precise control over reaction stoichiometry [29].
| Brominating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| N-Bromosuccinimide | Metal-free | ethyl acetate | zero to room temperature | 73-85 | meta greater than ortho |
| Pyridinium Tribromide | sodium carbonate/Ultrasound | dichloromethane | room temperature | 65-80 | meta-selective |
| Pyridinium Bromide-Perbromide | Base-mediated | ethyl acetate | room temperature | 77-87 | meta greater than para |
| Selectfluor + lithium bromide | Electrochemical | dimethylformamide | forty | 70-75 | meta-selective |
| Bromine/acetic acid | iron(III) chloride/hydrogen peroxide | acetic acid | eighty | 85-95 | ortho/para |
Electrochemical bromination methods utilizing Selectfluor in combination with lithium bromide have shown promising results for regioselective functionalization [14] [27]. These systems operate under mild conditions at forty degrees Celsius in dimethylformamide solvent [14]. The electrochemical approach provides yields of seventy to seventy-five percent while maintaining excellent meta-selectivity [14] [27]. The absence of traditional oxidizing agents represents a significant advantage in terms of functional group compatibility and environmental considerations [14].
The X-ray crystallographic analysis of 5-Bromo-2-(2-chlorophenyl)pyridine provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. Based on crystallographic studies of analogous halogenated pyridine derivatives, the compound is expected to crystallize in a common space group such as P21/c or P-1, typical for asymmetric heterocyclic compounds containing halogen substituents [1] [2].
The molecular geometry analysis reveals that 5-Bromo-2-(2-chlorophenyl)pyridine adopts a non-planar configuration with the pyridine ring and the chlorophenyl substituent positioned at a significant dihedral angle. Crystallographic data from related compounds, such as 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine, demonstrate dihedral angles of approximately 51.39 degrees between aromatic ring systems [3]. This angular disposition arises from steric repulsion between the ortho-chlorine substituent and the pyridine nitrogen, forcing the phenyl ring out of coplanarity with the pyridine core.
The bromine atom at the 5-position of the pyridine ring introduces significant electronic perturbations that manifest in the crystallographic parameters. The Carbon-Bromine bond length is expected to fall within the range of 1.85-1.90 Angstroms, consistent with values observed in similar brominated pyridine derivatives [5]. The chlorine substituent on the phenyl ring exhibits a typical Carbon-Chlorine bond length of approximately 1.70-1.75 Angstroms, as documented in related chlorinated aromatic systems [6].
Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces and weak halogen-halogen contacts. The crystal packing analysis reveals that bromine atoms participate in type I halogen contacts, with Bromine-Bromine distances ranging from 3.60 to 3.70 Angstroms, which are shorter than the sum of van der Waals radii [7]. These interactions contribute to the overall stability of the crystal structure and influence the molecular orientation within the unit cell.
The unit cell parameters for 5-Bromo-2-(2-chlorophenyl)pyridine are anticipated to reflect the molecular dimensions and packing efficiency. Based on comparative analysis with structurally related compounds, the cell volume is expected to range between 1000-1500 cubic Angstroms, with Z values of 2-4 molecules per unit cell [3] [8]. The calculated density typically falls within 1.4-1.8 grams per cubic centimeter, reflecting the contribution of heavy halogen atoms to the overall molecular weight.
Table 1: Crystallographic Parameters for 5-Bromo-2-(2-chlorophenyl)pyridine
| Parameter | Expected Range | Literature Comparison |
|---|---|---|
| Space Group | P21/c or P-1 | P21/c (similar compounds) |
| Cell Volume (ų) | 1000-1500 | 1093.0 (analogous structure) |
| Density (g/cm³) | 1.4-1.8 | 1.714 (related compound) |
| Absorption Coefficient (mm⁻¹) | 2.5-4.0 | 3.75 (comparable halogenation) |
The nuclear magnetic resonance spectroscopic analysis of 5-Bromo-2-(2-chlorophenyl)pyridine provides detailed information about the electronic environments of individual nuclei within the molecular framework. The presence of electron-withdrawing halogen substituents and the pyridine nitrogen creates distinct chemical shift patterns that reflect the electronic distribution throughout the molecule [9] [10].
The proton nuclear magnetic resonance spectrum of 5-Bromo-2-(2-chlorophenyl)pyridine exhibits characteristic chemical shift patterns that reflect the electronic influence of the halogen substituents and the pyridine nitrogen. The aromatic protons display distinct chemical shifts corresponding to their specific positions and electronic environments within the molecular structure [11] [12].
The pyridine ring protons demonstrate significant downfield shifts due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The H-6 proton, located ortho to the pyridine nitrogen, appears at the most downfield position in the range of 8.5-9.0 parts per million, reflecting the strong deshielding effect of the electronegative nitrogen [9] [13]. This chemical shift is consistent with literature values for similar 2-substituted pyridines, where the proximity to nitrogen causes substantial deshielding of ortho protons.
The H-3 proton of the pyridine ring appears in the range of 8.0-8.7 parts per million, positioned between the electronegative nitrogen and the electron-withdrawing bromine substituent. This proton experiences dual deshielding effects from both substituents, resulting in a characteristic downfield chemical shift that serves as a diagnostic signal for the 5-bromo-2-substituted pyridine framework [14] [15].
The H-4 proton, located meta to both the nitrogen and bromine substituents, exhibits a chemical shift in the range of 7.5-8.0 parts per million. This position experiences moderate deshielding compared to the ortho protons, reflecting the attenuated electronic influence of the substituents through the aromatic π-system [9] [10].
The chlorophenyl substituent protons display chemical shifts characteristic of ortho-chlorinated aromatic systems. The H-6' proton, positioned ortho to the chlorine substituent, appears at 7.4-7.7 parts per million, showing moderate deshielding due to the electron-withdrawing effect of chlorine. The H-3' proton, located meta to the chlorine and ortho to the pyridine attachment point, resonates at 7.2-7.5 parts per million, reflecting the combined influence of the chlorine substituent and the pyridine ring [16] [17].
The H-4' and H-5' protons of the chlorophenyl ring appear at 7.3-7.6 and 7.1-7.4 parts per million, respectively, showing the typical pattern for meta and para protons relative to the chlorine substituent. These chemical shifts are consistent with literature values for chlorinated aromatic compounds and provide evidence for the regioselective substitution pattern [18] [19].
Table 2: ¹H NMR Chemical Shift Assignments for 5-Bromo-2-(2-chlorophenyl)pyridine
| Position | Chemical Shift (δ ppm) | Multiplicity | Electronic Environment |
|---|---|---|---|
| H-3 (pyridine) | 8.0-8.7 | d | Deshielded by N and Br |
| H-4 (pyridine) | 7.5-8.0 | d | Aromatic CH, meta to substituents |
| H-6 (pyridine) | 8.5-9.0 | d | Strongly deshielded by N |
| H-3' (phenyl) | 7.2-7.5 | m | Ortho to pyridine, meta to Cl |
| H-4' (phenyl) | 7.3-7.6 | m | Meta to pyridine, para to Cl |
| H-5' (phenyl) | 7.1-7.4 | m | Para to pyridine, meta to Cl |
| H-6' (phenyl) | 7.4-7.7 | m | Meta to pyridine, ortho to Cl |
The carbon-13 nuclear magnetic resonance spectrum of 5-Bromo-2-(2-chlorophenyl)pyridine reveals detailed information about the electronic environments of carbon atoms and the extent of substituent effects throughout the molecular framework. The chemical shifts provide quantitative measures of electron density distribution and the influence of halogen substituents on the aromatic π-system [10] [20].
The pyridine ring carbons exhibit chemical shifts that reflect the combined influence of the nitrogen atom and the bromine substituent. The C-2 carbon, bearing the chlorophenyl substituent, appears in the range of 155-165 parts per million, characteristic of carbon atoms directly bonded to electronegative nitrogen and bearing electron-withdrawing substituents [21] [10]. This significant downfield shift results from the dual deshielding effects of the pyridine nitrogen and the attached aromatic ring.
The C-5 carbon, substituted with bromine, displays a chemical shift in the range of 120-125 parts per million, reflecting the electron-withdrawing effect of the bromine substituent. The direct attachment of bromine causes moderate deshielding of the carbon nucleus, consistent with literature values for brominated aromatic compounds [14] [5]. The chemical shift provides direct evidence for the regioselective bromination at the 5-position of the pyridine ring.
The C-6 carbon, positioned ortho to the nitrogen atom, appears at 150-155 parts per million, demonstrating significant deshielding due to the proximity to the electronegative nitrogen. This chemical shift is characteristic of carbon atoms adjacent to pyridine nitrogen and serves as a diagnostic signal for the pyridine ring system [10] [11].
The C-3 and C-4 carbons of the pyridine ring appear at 125-130 and 130-135 parts per million, respectively, showing the typical pattern for unsubstituted aromatic carbons in electron-deficient heterocycles. These chemical shifts reflect the electron-withdrawing influence of the nitrogen atom transmitted through the aromatic π-system [21] [10].
The chlorophenyl substituent carbons display chemical shifts characteristic of ortho-chlorinated aromatic systems. The C-1' carbon, bearing the chlorine substituent, appears at 135-140 parts per million, showing the typical deshielding effect of the electron-withdrawing chlorine atom. The C-2' carbon, positioned ortho to chlorine and bearing the pyridine substituent, resonates at 130-135 parts per million, reflecting the combined influence of both substituents [18] [16].
The remaining chlorophenyl carbons (C-3', C-4', C-5', C-6') appear in the range of 127-132 parts per million, showing the characteristic pattern for aromatic carbons in chlorinated benzene derivatives. These chemical shifts provide evidence for the electronic distribution within the phenyl ring and the extent of substituent effects [19] [17].
Table 3: ¹³C NMR Chemical Shift Assignments and Substituent Effects
| Carbon Position | Chemical Shift (δ ppm) | Substituent Effect | Electronic Environment |
|---|---|---|---|
| C-2 (pyridine) | 155-165 | +10 to +15 | Deshielded by N and aryl |
| C-3 (pyridine) | 125-130 | +5 to +10 | Aromatic CH, deshielded by N |
| C-4 (pyridine) | 130-135 | +5 to +10 | Aromatic CH, meta to N |
| C-5 (pyridine) | 120-125 | +2 to +8 | Deshielded by Br substitution |
| C-6 (pyridine) | 150-155 | +5 to +15 | Strongly deshielded by N |
| C-1' (phenyl) | 135-140 | +1 to +5 | Deshielded by Cl substitution |
| C-2' (phenyl) | 130-135 | +1 to +5 | Ortho to Cl, bearing pyridine |
| C-3'-C-6' (phenyl) | 127-132 | Variable | Aromatic CH, influenced by Cl |
The magnitude of substituent-induced chemical shifts provides quantitative information about the electronic effects of the halogen substituents. The bromine substituent at the 5-position causes a deshielding effect of +2 to +8 parts per million relative to unsubstituted pyridine, consistent with the electron-withdrawing nature of bromine [5] [22]. The chlorine substituent on the phenyl ring induces deshielding effects of +1 to +5 parts per million, reflecting its electron-withdrawing properties and the transmission of electronic effects through the aromatic system [6] [23].
The pyridine nitrogen exerts the most significant influence on carbon chemical shifts, causing deshielding effects of +5 to +15 parts per million for carbons in ortho and para positions. This substantial electronic perturbation reflects the strong electron-withdrawing nature of the nitrogen atom and its ability to withdraw electron density from the aromatic π-system [10] [11].